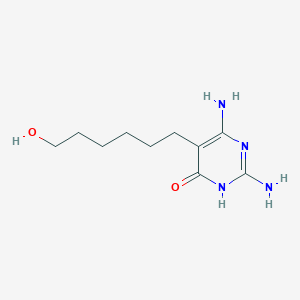
Cyclohexene, 4-(bromomethyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE is an organic compound with a bromomethyl group attached to a methylcyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE typically involves the bromination of 4-methylcyclohexene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Reactions: Formation of alcohols or ketones.
Reduction Reactions: Formation of methyl derivatives.
科学的研究の応用
4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, leading to the formation of new bonds and compounds .
類似化合物との比較
Similar Compounds
4-(CHLOROMETHYL)-4-METHYLCYCLOHEX-1-ENE: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(HYDROXYMETHYL)-4-METHYLCYCLOHEX-1-ENE: Contains a hydroxymethyl group, making it more reactive towards oxidation reactions.
4-(METHYLMETHYL)-4-METHYLCYCLOHEX-1-ENE: Lacks the halogen group, resulting in different reactivity patterns.
Uniqueness
4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE is unique due to the presence of the bromomethyl group, which imparts specific reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical reactions .
特性
CAS番号 |
61860-10-4 |
|---|---|
分子式 |
C8H13Br |
分子量 |
189.09 g/mol |
IUPAC名 |
4-(bromomethyl)-4-methylcyclohexene |
InChI |
InChI=1S/C8H13Br/c1-8(7-9)5-3-2-4-6-8/h2-3H,4-7H2,1H3 |
InChIキー |
CHSIUMDNLSJYGN-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC=CC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


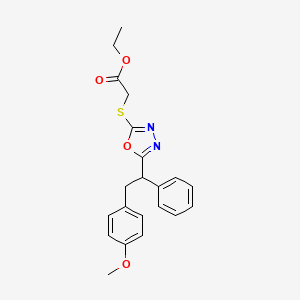
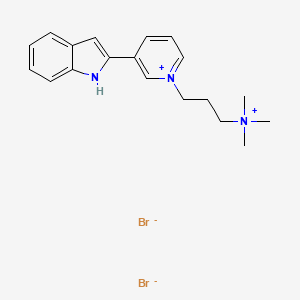
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl-](/img/structure/B12917944.png)

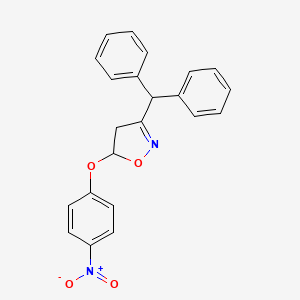
![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
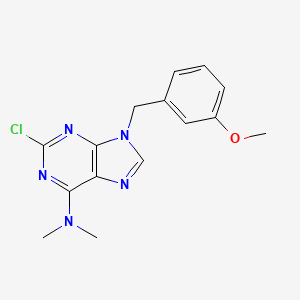
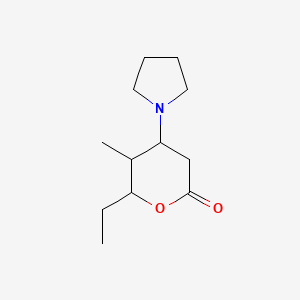
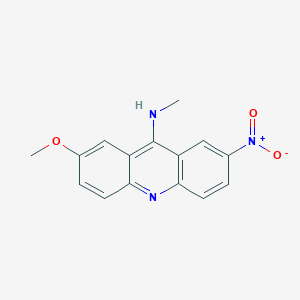
![5'-S-[3-(Methylamino)propyl]-5'-thioadenosine](/img/structure/B12917993.png)
